4,5-dimethyl-1H-pyrazol-3-amine

Catalog No.
S782168
CAS No.
91159-73-8
M.F
C5H9N3
M. Wt
111.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4,5-dimethyl-1H-pyrazol-3-amine

CAS Number

91159-73-8

Product Name

4,5-dimethyl-1H-pyrazol-3-amine

IUPAC Name

4,5-dimethyl-1H-pyrazol-3-amine

Molecular Formula

C5H9N3

Molecular Weight

111.15 g/mol

InChI

InChI=1S/C5H9N3/c1-3-4(2)7-8-5(3)6/h1-2H3,(H3,6,7,8)

InChI Key

JYVPUGQZJRFFAF-UHFFFAOYSA-N

SMILES

CC1=C(NN=C1N)C

Canonical SMILES

CC1=C(NN=C1N)C

Synthesis

4,5-Dimethyl-1H-pyrazol-3-amine can be synthesized through various methods. One common approach involves the condensation of hydrazines with carbonyl compounds, such as diketones, in the presence of an acid catalyst [].

Potential Applications

Research suggests that 4,5-dimethyl-1H-pyrazol-3-amine may have potential applications in various scientific fields, including:

  • Medicinal Chemistry: Due to the presence of the amine and pyrazole groups, 4,5-dimethyl-1H-pyrazol-3-amine may serve as a scaffold for designing new drugs []. Researchers are investigating its potential for applications like anti-inflammatory or analgesic activity, but further studies are needed [].
  • Coordination Chemistry: The molecule's structure allows it to chelate (bind to) metal ions. This property makes it a candidate for developing new catalysts or materials with specific functionalities [].

4,5-Dimethyl-1H-pyrazol-3-amine is a chemical compound characterized by its molecular formula C5H9N3C_5H_9N_3 and a molecular weight of 111.15 g/mol. The structure consists of a five-membered ring containing two nitrogen atoms and three carbon atoms, specifically located at the 4 and 5 positions of the pyrazole ring with an amino group at the 3 position. The compound's InChI code is 1S/C5H9N3/c1-3-4(2)7-8-5(3)6/h1-2H3,(H3,6,7,8) .

  • Antimicrobial activity: Some pyrazole derivatives have been shown to possess antibacterial and antifungal properties [].
  • Anticancer activity: Certain pyrazole derivatives have been investigated for their potential use in cancer treatment.
Typical of pyrazole derivatives. These include:

  • Oxidation: This compound can be oxidized to form different derivatives.
  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with electrophiles.
  • Condensation Reactions: It can react with aldehydes or ketones to form imines or related compounds .

Research has indicated that 4,5-Dimethyl-1H-pyrazol-3-amine exhibits promising biological activities:

  • Antibacterial Properties: Studies have shown that derivatives of this compound possess significant antibacterial activity, making them potential candidates for developing new antimicrobial agents .
  • Insecticidal Activity: Compounds containing 4,5-Dimethyl-1H-pyrazol-3-amine have been evaluated for their insecticidal properties, indicating potential applications in pest control .
  • Antifungal Effects: Other studies have explored its antifungal properties, further supporting its biomedical applications .

The synthesis of 4,5-Dimethyl-1H-pyrazol-3-amine can be achieved through various methods:

  • Direct Amination: Starting from 4,5-dimethylpyrazole, amination can be performed using ammonia or primary amines.
  • Functionalization of Pyrazoles: The compound can be synthesized via functionalization reactions involving methylation or other substitutive processes on existing pyrazole derivatives .
  • Condensation Reactions: Reacting pyrazole derivatives with suitable reagents under controlled conditions can yield 4,5-Dimethyl-1H-pyrazol-3-amine .

4,5-Dimethyl-1H-pyrazol-3-amine has several applications across various fields:

  • Pharmaceutical Industry: Due to its antibacterial and antifungal properties, it is being investigated for use in developing new drugs.
  • Agricultural Chemistry: Its insecticidal activity makes it a candidate for use in pesticides and herbicides.
  • Coordination Chemistry: The compound's ability to act as a ligand in coordination complexes has implications in materials science and catalysis .

Studies on the interactions of 4,5-Dimethyl-1H-pyrazol-3-amine with biological systems suggest:

  • Ligand Binding: Research indicates its potential as a ligand in metal complexes, which could enhance the efficacy of certain therapeutic agents.
  • Biological Pathways: Investigations into how this compound interacts with various biological pathways are ongoing to elucidate its full potential and mechanisms of action .

Several compounds share structural similarities with 4,5-Dimethyl-1H-pyrazol-3-amine. Here is a comparison highlighting their uniqueness:

Compound NameCAS NumberSimilarity IndexUnique Features
3,5-Dimethylpyrazole35100-92-60.87Lacks amino group; primarily used in organic synthesis.
1-Methylpyrazole1904-31-00.79Exhibits different reactivity patterns due to methylation.
Pyrazolo[1,5-a]pyridin-5-amine1101120-37-90.76Contains a pyridine moiety; used in medicinal chemistry.
(1-Methylpyrazolyl)methanamine863548520.79Focused on neuropharmacological effects; different application area.

The uniqueness of 4,5-Dimethyl-1H-pyrazol-3-amine lies in its balanced structure that allows for diverse chemical reactivity while retaining significant biological activity.

XLogP3

0.6

Dates

Modify: 2023-08-15

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